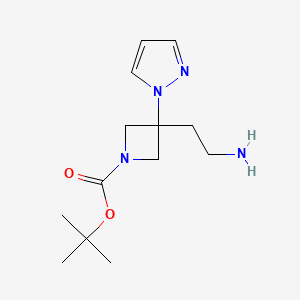

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H22N4O2 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-3-pyrazol-1-ylazetidine-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5-6,9-10,14H2,1-3H3 |

InChI Key |

GCUKLVYTTNYDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCN)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidine rings can be synthesized via cyclization reactions starting from amino alcohols or halogenated precursors. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate serves as a key intermediate, which can be prepared and isolated as its hydrochloride salt by treatment with aqueous hydrogen chloride in ethanol, followed by solvent removal under vacuum at mild temperature (~38 °C) to yield a white solid with good yield (approximately 18 g from 15.5 g starting material).

Attachment of the 2-Aminoethyl Side Chain

The 2-aminoethyl substituent is introduced via nucleophilic substitution or reductive amination reactions. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Anhydrous solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used, with bases like N-ethyl-N,N-diisopropylamine to facilitate substitution at elevated temperatures (e.g., 70 °C).

tert-Butyl Carbamate (Boc) Protection

The carboxylate group is protected as a tert-butyl carbamate to improve compound stability during synthesis and purification. This protection is typically introduced early or maintained throughout the synthesis. Boc protection can be introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions or retained from starting materials like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | Treatment with aqueous HCl (1.0 M) in ethanol; solvent removal under vacuum at 38 °C | ~100% (18 g) | White solid obtained; key intermediate for further functionalization |

| Coupling with benzotriazol-1-ol and EDCI in DMF at 20 °C for 12 h under argon | EDCI·HCl, HOBt, N-ethyl-N,N-diisopropylamine in DMF; inert atmosphere | 61% | Used for amide bond formation; purification by silica gel chromatography |

| Nucleophilic substitution with 2,4-dichlorothieno[2,3-d]pyrimidine in THF at 70 °C overnight | N-ethyl-N,N-diisopropylamine as base; extraction and column chromatography | 81.9% | High yield substitution reaction; purification by silica gel chromatography |

| Introduction of pyrazole and aminoethyl groups | Multi-step synthesis involving condensation and substitution; solvent and base control essential | Variable | Specific yields depend on route optimization; purification critical for high purity |

This table summarizes analogous steps and conditions from related azetidine derivatives to infer optimal conditions for the target compound.

To ensure the correct structure and purity of tert-butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, the following methods are critical:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of tert-butyl groups (singlet near 1.4 ppm), azetidine ring protons, pyrazole protons, and aminoethyl substituents.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, confirming the presence of aminoethyl and pyrazole moieties.

- Infrared Spectroscopy (IR): Identifies characteristic carbamate (Boc) carbonyl stretches and amine groups.

- Chromatography (TLC, HPLC): Used to monitor reaction progress and purity; typical solvents include hexanes/ethyl acetate mixtures with small amounts of triethylamine to prevent tailing.

- X-ray Crystallography: When possible, single crystals grown from ethyl acetate/methanol mixtures provide definitive stereochemical and conformational information.

Industrial synthesis of this compound involves optimizing reaction parameters to maximize yield and purity while minimizing cost and environmental impact. This includes:

- Use of automated synthesis equipment and high-pressure reactors.

- Employing anhydrous and inert atmosphere conditions to prevent side reactions.

- Advanced purification techniques such as preparative HPLC or automated silica gel chromatography.

- Process safety protocols to handle reactive intermediates and hazardous reagents.

The preparation of this compound is a multi-step process involving:

- Formation of the azetidine ring with Boc protection.

- Introduction of the pyrazole ring via condensation or substitution.

- Attachment of the 2-aminoethyl group through nucleophilic substitution.

- Careful control of reaction conditions including solvent choice, temperature, atmosphere, and purification methods.

Yields typically range from moderate to high (60–80%) depending on the step and optimization. Analytical techniques such as NMR, MS, and chromatography are essential for characterization and quality control.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free azetidine amine, enabling further functionalization.

-

Mechanism : Acidic protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene.

-

Key Observation : The reaction typically completes within 2–4 hours at 0–25°C.

Functionalization of the Aminoethyl Group

The primary amine on the ethyl side chain undergoes nucleophilic reactions, enabling diverse modifications.

-

Example : Reaction with sulfonyl chlorides produces sulfonamides, critical in developing kinase inhibitors .

Pyrazole Ring Modifications

The pyrazole moiety participates in cycloaddition and electrophilic substitution reactions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| [3+2] Cycloaddition | Nitrile oxides, Cu(I) catalysis | Isoxazoline-fused derivatives |

| Electrophilic Substitution | HNO₃/H₂SO₄ at 0°C | Nitro-pyrazole derivatives (requires Boc deprotection) |

Stability and Side Reactions

The compound’s stability under various conditions influences its synthetic utility:

| Condition | Observation | Implication |

|---|---|---|

| Basic aqueous solutions | Gradual hydrolysis of the carbamate group | Requires neutral pH during storage |

| High temperatures (>100°C) | Decomposition via retro-Mannich pathway | Reactions must be conducted below 80°C |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| tert-Butyl carbamate | Acid-labile | Deprotection to free amine |

| Aminoethyl side chain | Nucleophilic | Acylation, sulfonylation, alkylation |

| Pyrazole ring | Electrophilic substitution/cycloaddition | Nitration, Huisgen cycloaddition |

This compound’s multifunctional design enables its use in synthesizing complex bioactive molecules, particularly in oncology. Its reactions are optimized for high yields (typically 70–85%) under mild conditions, making it a valuable asset in medicinal chemistry pipelines .

Scientific Research Applications

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain and pyrazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl-protected azetidine carboxylates with diverse substituents. Below is a comparative analysis of structurally related analogs based on synthesis, physicochemical properties, and applications:

Structural Analogs and Substituent Variations

Physicochemical Properties

- Solubility and Stability: Aminoethyl and pyrazole groups may enhance aqueous solubility via hydrogen bonding compared to hydrophobic aryl derivatives (e.g., 5c, 5l). The tert-butyl carbamate group improves stability under basic conditions .

- Spectroscopic Data : IR spectra of analogs show characteristic C=O stretches (1735–1738 cm⁻¹ for esters) and N–H stretches (~3350 cm⁻¹ for amines). NMR data confirm regiochemistry and stereochemistry .

Key Research Findings and Trends

Steric vs. Electronic Effects : Ortho-substituted aryl groups (e.g., 2-methylphenyl in 5c) reduce yields due to steric hindrance, while electron-rich groups (e.g., 4-methoxyphenyl in 5d) improve reactivity .

Biological Relevance : Pyrazole-azetidine hybrids show promise in kinase inhibition, with substituents like pyrrolopyrimidine enhancing target affinity .

Synthetic Versatility : The tert-butyl carbamate group is easily deprotected under acidic conditions, enabling downstream functionalization .

Data Tables

Table 1: Comparative Yields and Functional Groups

| Substituent Type | Example Compound | Yield (%) | Key Application |

|---|---|---|---|

| Aryl (electron-donating) | 5d (4-methoxyphenyl) | 80% | Structural studies |

| Heteroaryl (thiophene) | 5l | 80% | π-Stacking motifs |

| Boronate ester | Baricitinib Impurity 31 | Not specified | Suzuki coupling |

| Pyrrolopyrimidine | 15 | 97.6% | JAK inhibition |

Biological Activity

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, with the CAS number 1520471-37-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O2, with a molecular weight of 266.34 g/mol. The compound features an azetidine ring substituted with an aminoethyl group and a pyrazole moiety, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. These compounds have been evaluated against various bacterial strains. For instance, a study indicated that azetidine derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as novel antitubercular agents .

The mechanism through which this compound exerts its effects is believed to involve inhibition of specific enzymes crucial for bacterial survival. For example, it has been shown to target polyketide synthase (Pks13), an enzyme essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. Inhibition of Pks13 disrupts the bacterial cell wall synthesis, leading to cell death .

Case Studies

Several case studies have documented the efficacy of azetidine derivatives in preclinical models:

- In Vitro Studies : A series of azetidine amides were synthesized and tested for their inhibitory activity against Pks13. Compounds showed IC50 values in the low micromolar range, demonstrating promising antibacterial activity .

- Animal Models : In murine models of tuberculosis, compounds derived from azetidine structures exhibited significant reductions in bacterial load compared to controls. One notable compound demonstrated a more than tenfold improvement in growth inhibition in a genetically modified strain of M. tuberculosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable absorption and distribution characteristics, although detailed studies are needed to assess metabolism and excretion pathways.

Toxicological assessments indicate that while some azetidine derivatives show low toxicity profiles, further investigations are necessary to ensure safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by functionalization. For example, tert-butyl-protected intermediates are common, as seen in analogous compounds where Boc-protected amines are introduced via nucleophilic substitution or coupling reactions . Key conditions include:

- Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to minimize side reactions .

- Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) for purification to achieve >95% purity .

- Monitoring reaction progress via TLC or HPLC to optimize reaction times and avoid over-functionalization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-protection integrity. For example, tert-butyl groups show distinct singlets at ~1.4 ppm in ¹H NMR .

- X-ray Crystallography : Resolves stereochemistry and confirms azetidine/pyrazole ring conformations. Crystallization in EtOAc/MeOH mixtures (v/v 25:1) is effective for obtaining single crystals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for aminoethyl and pyrazole substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation hazards (H335) .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during pyrazole-azetidine functionalization to avoid structural isomers?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–20°C) reduce kinetic side reactions, as shown in analogous sulfonylation reactions .

- Catalytic Additives : DMAP or Lewis acids (e.g., ZnCl₂) enhance selectivity in coupling reactions by stabilizing transition states .

- Computational Modeling : DFT calculations predict favorable sites for pyrazole substitution, guiding experimental design .

Q. How should conflicting data between theoretical and experimental LogP values be resolved for this compound?

- Methodological Answer :

- Experimental Validation : Measure LogP via shake-flask method (octanol/water) and compare with computational tools like MarvinSketch or ACD/Labs. Discrepancies >0.5 units suggest unaccounted solvation effects .

- Structural Re-analysis : Check for intramolecular H-bonding (e.g., between aminoethyl and pyrazole groups) using IR spectroscopy or MD simulations, which may alter hydrophobicity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real-time, ensuring consistent reaction progression .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, temperature) identifies critical parameters affecting purity .

Q. How can this compound serve as a precursor in targeted drug discovery, particularly for kinase inhibitors?

- Methodological Answer :

- Functional Group Compatibility : The Boc-protected amine allows selective deprotection under acidic conditions (e.g., TFA/DCM) for subsequent coupling with pharmacophores .

- Biological Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity against kinase targets (e.g., EGFR or ALK), leveraging the pyrazole moiety’s known role in ATP-binding pocket interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data vs. computational geometry optimizations?

- Methodological Answer :

- Re-refinement of X-ray Data : Check for overlooked disorder in the azetidine ring using software like SHELXL .

- Torsional Angle Analysis : Compare DFT-optimized torsional angles (e.g., pyrazole-azetidine dihedral angles) with crystallographic data to identify steric clashes or lattice effects .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Optimized) | 58–62% (via column chromatography) | |

| Purity (HPLC) | ≥98% | |

| X-ray Resolution | 0.043 Å (R-factor) | |

| Acute Toxicity (Oral) | LD₅₀ > 300 mg/kg (Category 4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.